5,8-Quinolinedione, 7-amino-2-methyl-6-(1-piperidinylmethyl)-
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Overview
Description
7-amino-2-methyl-6-(piperidin-1-ylmethyl)quinoline-5,8-dione is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, with additional functional groups that enhance its reactivity and potential utility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2-methyl-6-(piperidin-1-ylmethyl)quinoline-5,8-dione typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline core, followed by the introduction of the piperidin-1-ylmethyl group and the amino group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Formation of Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Piperidin-1-ylmethyl Group: The piperidin-1-ylmethyl group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated quinoline intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-amino-2-methyl-6-(piperidin-1-ylmethyl)quinoline-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which may have different reactivity and applications.
Reduction: Reduction reactions can modify the quinoline core or the functional groups, potentially leading to new derivatives with altered properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
7-amino-2-methyl-6-(piperidin-1-ylmethyl)quinoline-5,8-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound may be investigated for its pharmacological properties, including potential antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It can be used in the development of new materials, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-amino-2-methyl-6-(piperidin-1-ylmethyl)quinoline-5,8-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, the compound’s functional groups can participate in various biochemical reactions, influencing its overall activity.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Camptothecin: A quinoline alkaloid with potent anticancer activity.
Mepacrine: Another antimalarial quinoline derivative.
Uniqueness
7-amino-2-methyl-6-(piperidin-1-ylmethyl)quinoline-5,8-dione is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the piperidin-1-ylmethyl group and the amino group at specific positions on the quinoline core differentiates it from other quinoline derivatives, potentially leading to unique reactivity and applications.
Properties
CAS No. |
61324-58-1 |
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Molecular Formula |
C16H19N3O2 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
7-amino-2-methyl-6-(piperidin-1-ylmethyl)quinoline-5,8-dione |
InChI |
InChI=1S/C16H19N3O2/c1-10-5-6-11-14(18-10)16(21)13(17)12(15(11)20)9-19-7-3-2-4-8-19/h5-6H,2-4,7-9,17H2,1H3 |
InChI Key |
BGBAXFFFVFRJPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=C(C2=O)N)CN3CCCCC3 |
Origin of Product |
United States |
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